N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound features a complex structure with a thiophene ring, a cyclopropyl group, and a sulfonamide linkage, making it a molecule of interest in various fields of chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Thiophene Introduction: The thiophene ring is incorporated via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting an amine with a sulfonyl chloride under basic conditions.
Final Assembly: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of each step to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-acetamide: Known for its use in cancer therapy.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Another sulfonamide with potential antibacterial properties.
Uniqueness
What sets N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide apart is its unique combination of a thiophene ring and a cyclopropyl group. This structure provides distinct electronic and steric properties, which can lead to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-10-14(19-13(2)20)5-6-15(12)24(21,22)18-11-17(7-8-17)16-4-3-9-23-16/h3-6,9-10,18H,7-8,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRJOHBQBLOEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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